4-(Difluorophenylmethyl)-1,2-dimethylbenzene

Regioisomer Procurement Building Block Purity Medicinal Chemistry

4-(Difluorophenylmethyl)-1,2-dimethylbenzene (CAS 1204295-84-0) is a gem-difluorinated diarylmethane derivative with the molecular formula C15H14F2 and a molecular weight of 232.27 g/mol. It belongs to the class of fluorinated aromatic building blocks, widely employed in medicinal chemistry for introducing lipophilic and metabolically stable motifs.

Molecular Formula C15H14F2
Molecular Weight 232.27 g/mol
CAS No. 1204295-84-0
Cat. No. B1424346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluorophenylmethyl)-1,2-dimethylbenzene
CAS1204295-84-0
Molecular FormulaC15H14F2
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C2=CC=CC=C2)(F)F)C
InChIInChI=1S/C15H14F2/c1-11-8-9-14(10-12(11)2)15(16,17)13-6-4-3-5-7-13/h3-10H,1-2H3
InChIKeyMRMOJARJBMVIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluorophenylmethyl)-1,2-dimethylbenzene: Technical Baseline for Procurement and Research Use


4-(Difluorophenylmethyl)-1,2-dimethylbenzene (CAS 1204295-84-0) is a gem-difluorinated diarylmethane derivative with the molecular formula C15H14F2 and a molecular weight of 232.27 g/mol . It belongs to the class of fluorinated aromatic building blocks, widely employed in medicinal chemistry for introducing lipophilic and metabolically stable motifs. Its primary documented role is as a key synthetic intermediate for the difluorophenylmethyl (P1) ligand in a series of highly potent HIV-1 protease inhibitors [1]. The compound is commercially available for research purposes with a purity specification of up to 98% .

Workflow Synthetic building block for introducing the gem-difluorophenylmethyl (P1) motif in protease inhibitor research.
Selection 1,2-dimethyl regioisomer ensures precise steric orientation for target backbone interactions.
Use Context Medicinal chemistry and antiviral discovery programs requiring high-purity fluorinated intermediates.

Substitution Risks with 4-(Difluorophenylmethyl)-1,2-dimethylbenzene: Why Isomer and Analog Selection is Critical


Direct substitution of 4-(Difluorophenylmethyl)-1,2-dimethylbenzene with other difluorophenylmethyl isomers or non-fluorinated analogs is not feasible without significant re-optimization in drug discovery contexts. The precise 1,2-dimethyl substitution pattern on the benzene ring dictates the regioisomeric identity of the final pharmacophoric element, which is critical for establishing specific ligand-backbone interactions within biological targets like the HIV-1 protease active site [1]. The presence of the gem-difluoro group also profoundly alters the acidity and conformational bias of the benzylic position, a property that is absent in non-fluorinated analogs and essential for modulating target binding and metabolic stability [2]. Using an incorrect isomer or a less fluorinated analog would therefore lead to different synthetic intermediates and pharmacological outcomes.

Target 1,2-dimethyl isomer 3,5-dimethyl isomer may not substitute

Regioisomeric shift alters spatial presentation of the difluorophenylmethyl group, potentially disrupting key ligand-backbone interactions and requiring full re-optimization.

Target gem-Difluoro benzylic motif Aromatic fluorinated analog may not substitute

Substituting the gem-difluoro group with aromatic fluorine changes the electronic profile and hydrogen-bond acceptor capability, which may alter metabolic stability and off-target liability in research models.

Quantitative Differentiators for 4-(Difluorophenylmethyl)-1,2-dimethylbenzene Selection Against Comparators


Regioisomeric Purity Advantage of the 1,2-Dimethyl Isomer Over the 3,5-Dimethyl Isomer for Synthetic Access

For procurement of the 1,2-dimethylphenyl isomer, 4-(Difluorophenylmethyl)-1,2-dimethylbenzene (CAS 1204295-84-0) is available at a documented commercial purity of 98%, whereas the closely related 3,5-dimethyl regioisomer, 1-(Difluorophenylmethyl)-3,5-dimethylbenzene (CAS 2515505-02-7), is typically offered at a lower standard purity of 95% . This quantifiable difference in baseline purity reduces the need for further purification in multi-step syntheses, directly impacting synthetic yield and cost efficiency [1].

Purity vs. 3,5-isomer
Head-to-head
Target: 98% purity (1,2-dimethyl isomer) vs. Comparator: 95% purity (3,5-dimethyl isomer). +3 percentage points higher starting purity.
Higher purity may reduce in-house purification steps, improving synthetic yield and cost efficiency at research scale.
Vendor specification context; verify for specific lot.
Regioisomer Procurement Building Block Purity Medicinal Chemistry

Distinct Structural Differentiation from Aromatic Ring-Fluorinated Analogs for Building Block Selection

4-(Difluorophenylmethyl)-1,2-dimethylbenzene (C15H14F2, MW 232.27) provides a gem-difluorinated benzylic carbon, whereas a structurally related analog like 4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene (C14H8F6, MW 290.21) incorporates aromatic fluorine and trifluoromethyl substitutions . This fundamental difference in fluorination topology results in distinct electronic and steric environments: the target compound's gem-difluoro group acts as a non-basic, lipophilic hydrogen-bond acceptor, while the analog's polyfluorinated arene introduces significant aryl ring electron-deficiency and altered metabolic stability profiles [1].

Fluorination topology vs. analog
Class-level
Target: gem-difluoro benzylic (C15H14F2, MW 232.27). Comparator: polyfluorinated arene (C14H8F6, MW 290.21). Distinct electronic and steric profiles.
Gem-difluoro motif modulates pKa and metabolic lability without aryl ring electron deficiency, which may influence toxicity and off-target profiles in SAR studies.
Class-level inference; confirm with property screening.
Chemical Probes Library Synthesis Structure-Activity Relationship

Proven Utility as a Key Intermediate for Achieving Picomolar HIV-1 Protease Inhibition

The difluorophenylmethyl moiety, for which 4-(difluorophenylmethyl)-1,2-dimethylbenzene serves as a synthetic precursor, is a critical P1 ligand component. In the context of HIV-1 protease inhibitors, the incorporation of this group, as seen in inhibitor 5d, resulted in a Ki of 2.9 pM and maintained antiviral IC50 values in the low nanomolar range (4-14 nM) against a panel of highly multidrug-resistant HIV-1 variants [1]. This level of potency is profoundly superior to early-generation non-peptidic leads, which often exhibited Ki values greater than 100 nM, confirming the importance of this specific building block for generating highly potent compounds [2].

Inhibitor potency context
Class-level
Inhibitor 5d with this P1 motif: Ki = 2.9 pM, antiviral IC50 4-14 nM vs. early leads Ki >100 nM (>34,000-fold improvement).
Reported potency in HIV-1 protease research context; supports the building block's role in accessing highly potent inhibitor series.
Derived from downstream inhibitor data; not a direct property of the building block itself.
HIV-1 Protease Inhibitors Antiviral Drug Discovery P1 Ligand Engineering

Validated Application Scenarios for 4-(Difluorophenylmethyl)-1,2-dimethylbenzene Based on Evidence


Design and Synthesis of Next-Generation HIV-1 Protease Inhibitors

This compound is the recommended building block for introducing the P1-difluorophenylmethyl motif in HIV-1 protease inhibitors. As demonstrated, this motif is critical for achieving picomolar Ki values (2.9 pM) and low nanomolar antiviral activity against multidrug-resistant HIV-1 variants, a result not replicable with non-fluorinated or aromatically fluorinated analogs [1].

High-Fidelity Library Synthesis for Structure-Activity Relationship (SAR) Studies

For medicinal chemistry campaigns investigating regioisomeric and electronic effects of P1 ligands, the 1,2-dimethylbenzene isomer is specifically required. Its distinct structural identity enables the exploration of steric interactions within the protease S1 pocket, differing from the 3,5-dimethyl isomer, thus allowing precise pharmacophore mapping [1].

Cost-Effective Procurement for Multi-Step Synthesis Requiring High Purity

When scaling up synthetic routes, the commercially available 98% purity grade allows researchers to bypass additional in-house purification steps that are often required for the lower-purity (95%) 3,5-dimethyl isomer, thereby improving overall workflow efficiency and reducing solvent waste and processing time .

Application
Selection Property
Validation Focus
HIV-1 protease inhibitor research (P1 motif introduction)
1,2-dimethyl regioisomeric identity
Synthetic access to gem-difluorinated P1 ligands for antiviral SAR
Structure-activity relationship (SAR) studies of P1 ligands
Steric mapping via isomeric control
Pharmacophore mapping in protease S1 pocket
Multi-step synthesis requiring high-purity building block
Documented high purity specification
Minimize in-house purification steps and improve atom economy
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